molecular formula C17H25ClN2O2 B2850668 Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate CAS No. 2197057-13-7

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate

Cat. No.: B2850668
CAS No.: 2197057-13-7
M. Wt: 324.85
InChI Key: DCBFEUWSMWOEGN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The structure of this compound includes a piperidine ring substituted with an aminomethyl group and a 2-chlorophenyl group, along with a tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

    Aminomethylation: The aminomethyl group can be added through a reductive amination reaction.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: It is used in studies investigating the interactions of piperidine derivatives with biological targets, such as receptors and enzymes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist, antagonist, or inhibitor, depending on the target and the context of its use. The pathways involved can include signal transduction, neurotransmission, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate: Similar structure but lacks the 2-chloro substitution on the phenyl ring.

    Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate: Similar structure with a fluorine atom instead of chlorine.

    Tert-butyl 4-(aminomethyl)-4-(2-bromophenyl)piperidine-1-carboxylate: Similar structure with a bromine atom instead of chlorine.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The chlorine atom can affect the compound’s lipophilicity, binding affinity to targets, and metabolic stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBFEUWSMWOEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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